molecular formula C2H4BrCl B052838 1-Bromo-2-chloroethane CAS No. 107-04-0

1-Bromo-2-chloroethane

Cat. No.: B052838
CAS No.: 107-04-0
M. Wt: 143.41 g/mol
InChI Key: IBYHHJPAARCAIE-UHFFFAOYSA-N
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Description

1-Bromo-2-chloroethane, also known as ethylene bromochloride, is an organic compound with the molecular formula C₂H₄BrCl. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

1-Bromo-2-chloroethane has several applications in scientific research:

Safety and Hazards

1-Bromo-2-chloroethane is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The dissociative double ionization and multi-photon ionization of 1-bromo-2-chloroethane (BCE) irradiated by the 800 nm femtosecond laser field have been investigated . This suggests that future research could further explore the properties of this compound under different conditions and its potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloroethane can be synthesized through the halogenation of ethylene. The process involves the addition of bromine and chlorine to ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the direct halogenation of ethylene using bromine and chlorine gases. The reaction is carried out in a reactor where ethylene is exposed to bromine and chlorine under controlled conditions. The product is then purified through distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloroethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.

Major Products:

Comparison with Similar Compounds

  • 1-Bromo-2-chloropropane
  • 1,2-Dibromoethane
  • 1,2-Dichloroethane

Comparison: 1-Bromo-2-chloroethane is unique due to its specific halogenation pattern, which gives it distinct reactivity compared to other similar compounds. For example, 1,2-Dibromoethane has two bromine atoms, making it more reactive in nucleophilic substitution reactions. In contrast, 1,2-Dichloroethane has two chlorine atoms, which affects its reactivity and physical properties differently .

Properties

IUPAC Name

1-bromo-2-chloroethane
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InChI

InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2
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InChI Key

IBYHHJPAARCAIE-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)Cl
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Molecular Formula

C2H4BrCl
Record name 1-CHLORO-2-BROMOETHANE
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DSSTOX Substance ID

DTXSID4024775
Record name 1-Chloro-2-bromoethane
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Molecular Weight

143.41 g/mol
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Physical Description

1-chloro-2-bromoethane is a clear colorless liquid with a sweet chloroform-like odor. (NTP, 1992), Liquid, Colorless liquid with a chloroform-like odor; [HSDB]
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Boiling Point

225 °F at 760 mmHg (NTP, 1992), 107 °C
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Flash Point

none
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Solubility

5 to 10 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, chloroform., 0.69 g/100 g water @ 30 °C; 0.7 g/100 g water @ 80 °C, In water, 6,900 mg/l @ 25 °C
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Density

1.7392 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.7392 @ 20 °C/4 °C
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Vapor Density

4.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.94
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Vapor Pressure

40 mmHg at 85.5 °F ; 20 mmHg at 60.8 °F (NTP, 1992), 33.1 [mmHg], 33.1 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

107-04-0
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Melting Point

2.1 °F (NTP, 1992), -16.7 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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